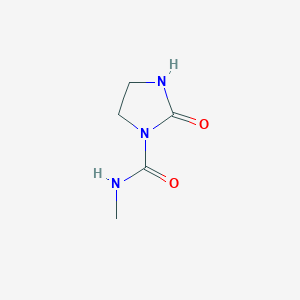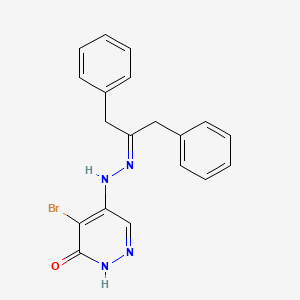![molecular formula C11H9Cl2NO2S B12920920 5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-77-5](/img/structure/B12920920.png)
5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 2,4-dichlorobenzylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the 2,4-Dichlorobenzylthio Group: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorobenzyl chloride with a thiol compound to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions for substitution reactions may involve bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.
科学的研究の応用
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazole: Similar structure but lacks the carbonyl group at the 3-position.
2,4-Dichlorobenzylthioisoxazole: Similar structure but with variations in the substitution pattern on the isoxazole ring.
Uniqueness
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the 2,4-dichlorobenzylthio group, which confer specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
89660-77-5 |
|---|---|
分子式 |
C11H9Cl2NO2S |
分子量 |
290.2 g/mol |
IUPAC名 |
5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(10(13)3-8)5-17-6-9-4-11(15)14-16-9/h1-4H,5-6H2,(H,14,15) |
InChIキー |
HLWVIZSSHOEFII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=CC(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


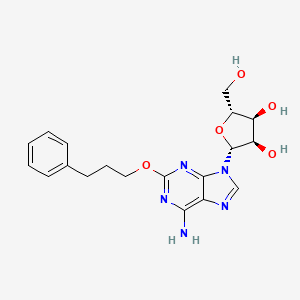


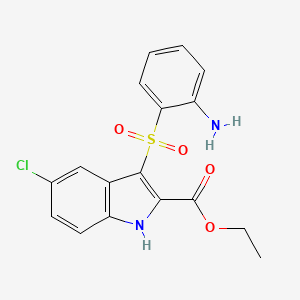
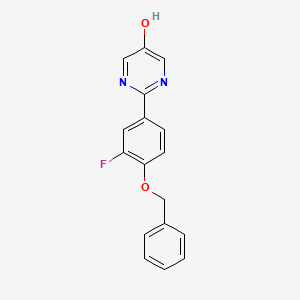
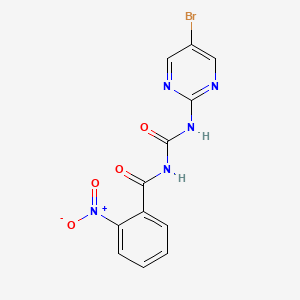
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


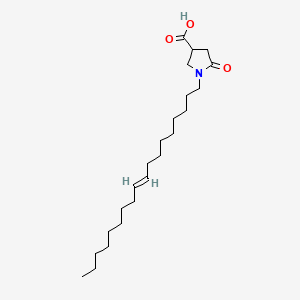
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

